Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrazole ring, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide under basic conditions.
Attachment of the methylthio-substituted phenyl group: This can be done via a nucleophilic aromatic substitution reaction, where a methylthio-substituted phenyl halide reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Uniqueness
Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate is unique due to its combination of a cyclohexyl group, a pyrazole ring, and a methylthio-substituted phenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
methyl 1-cyclohexyl-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-18(21)16-12-17(13-8-10-15(23-2)11-9-13)20(19-16)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRRCWBPCLKKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621498 | |
Record name | Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346684-16-0 | |
Record name | Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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